(2-Chloro-thiazol-5-ylmethyl)-isopropyl-amine
Overview
Description
(2-Chloro-thiazol-5-ylmethyl)-isopropyl-amine is a chemical compound that belongs to the thiazole family. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This compound is characterized by the presence of a chloro group at the 2-position of the thiazole ring and an isopropylamine group attached to the 5-position via a methylene bridge. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-thiazol-5-ylmethyl)-isopropyl-amine typically involves the reaction of 2-chlorothiazole with isopropylamine in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction can be represented as follows:
2-Chlorothiazole+Isopropylamine→this compound
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave irradiation and solvent-free conditions has also been explored to make the synthesis more environmentally friendly and cost-effective.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-thiazol-5-ylmethyl)-isopropyl-amine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can undergo reduction to form the corresponding thiazolidine derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of various substituted thiazole derivatives.
Oxidation: Formation of thiazole sulfoxides or sulfones.
Reduction: Formation of thiazolidine derivatives.
Scientific Research Applications
(2-Chloro-thiazol-5-ylmethyl)-isopropyl-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2-Chloro-thiazol-5-ylmethyl)-isopropyl-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit microbial growth by targeting essential enzymes in the pathogen’s metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- (2-Chloro-thiazol-5-ylmethyl)-methyl-amine
- (2-Chloro-thiazol-5-ylmethyl)-ethyl-amine
- (2-Chloro-thiazol-5-ylmethyl)-propyl-amine
Uniqueness
(2-Chloro-thiazol-5-ylmethyl)-isopropyl-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropylamine group enhances its solubility and bioavailability compared to other similar compounds.
Biological Activity
(2-Chloro-thiazol-5-ylmethyl)-isopropyl-amine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article explores the biological activity of this compound, summarizing relevant research findings, structure-activity relationships (SAR), and case studies.
Chemical Structure
The compound this compound features a thiazole ring, which is known for its diverse biological properties. The thiazole moiety contributes to the compound's interactions with various biological targets, enhancing its pharmacological profile.
Anticancer Properties
Research indicates that compounds containing thiazole rings, including this compound, exhibit significant anticancer activities. For instance, thiazole derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation and cancer proliferation.
Table 1: Anticancer Activity of Thiazole Derivatives
Compound Name | Target | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound 1 | CDK9 | 12 | Inhibits RNA polymerase II transcription |
Compound 2 | CDK2 | 15 | Induces apoptosis in cancer cells |
This compound | TBD | TBD | TBD |
Note: TBD indicates that specific data for this compound's IC50 and mechanism is still under investigation.
Structure-Activity Relationship (SAR)
The SAR analysis of thiazole-containing compounds reveals that modifications to the thiazole ring can significantly impact their biological activity. For example, substituents at the C2 position of the thiazole ring can enhance the potency against various CDKs. The presence of electron-withdrawing groups, such as chlorine, has been associated with increased anticancer activity due to improved binding affinity to target proteins.
Case Study 1: Inhibition of CDK9
A study investigated several thiazole derivatives, including those structurally related to this compound. It was found that these compounds could inhibit CDK9 with nanomolar affinity. The inhibition led to decreased levels of anti-apoptotic proteins such as Mcl-1, triggering apoptosis in human cancer cell lines .
Case Study 2: Antiproliferative Effects
Another study evaluated the antiproliferative effects of thiazole derivatives on various cancer cell lines. The results demonstrated that modifications on the thiazole ring significantly influenced cytotoxicity. Compounds with bulky substituents at specific positions showed enhanced activity against breast and lung cancer cell lines .
Properties
IUPAC Name |
N-[(2-chloro-1,3-thiazol-5-yl)methyl]propan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2S/c1-5(2)9-3-6-4-10-7(8)11-6/h4-5,9H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMJHBQKLFJQYMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CN=C(S1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50693805 | |
Record name | N-[(2-Chloro-1,3-thiazol-5-yl)methyl]propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50693805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1289388-03-9 | |
Record name | 2-Chloro-N-(1-methylethyl)-5-thiazolemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1289388-03-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(2-Chloro-1,3-thiazol-5-yl)methyl]propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50693805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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